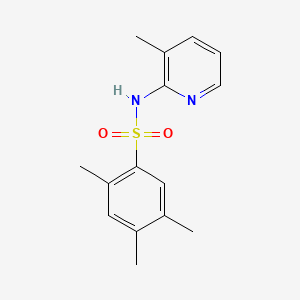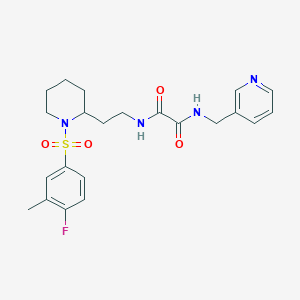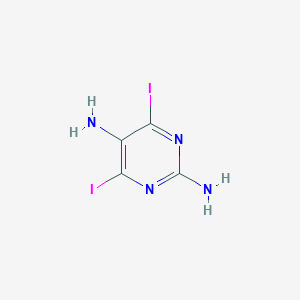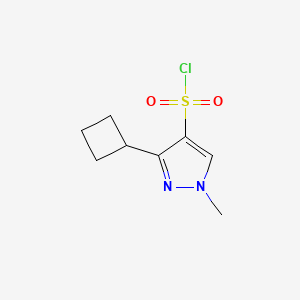
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mecanismo De Acción
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide inhibits BTK by binding to the enzyme's active site, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation and survival, as well as the suppression of cytokine production and immune cell activation. The inhibition of BTK has been shown to be effective in the treatment of various types of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical studies. It has also been shown to reduce the production of pro-inflammatory cytokines and immune cell activation in autoimmune diseases. 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing and administration. However, one limitation of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is its relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain types of cancer and autoimmune diseases.
Direcciones Futuras
There are several future directions for the development of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide as a therapeutic agent. One direction is the optimization of its potency and selectivity through the design of new analogs and derivatives. Another direction is the evaluation of its efficacy in combination with other drugs or immunotherapies. Additionally, the clinical development of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide in various types of cancer and autoimmune diseases is ongoing and will provide valuable insights into its safety and efficacy profile.
Métodos De Síntesis
The synthesis of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amine group of 2,4,5-trimethylbenzenesulfonamide with tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the Boc-protected amine with 3-methylpyridine-2-carbaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to give the desired 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide compound.
Aplicaciones Científicas De Investigación
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. Preclinical studies have shown that 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of B-cell signaling. BTK is known to play a crucial role in the survival and proliferation of cancer cells and the development of autoimmune diseases.
Propiedades
IUPAC Name |
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-6-5-7-16-15(10)17-20(18,19)14-9-12(3)11(2)8-13(14)4/h5-9H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYHBKMXUAJCBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetylphenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2738661.png)
![N-cyclohexyl-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2738662.png)
![2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2738663.png)
![2-(2-chloro-6-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2738664.png)

![3,4-dimethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2738669.png)


![N-[2-[4-(Dimethylamino)-3-(trifluoromethyl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2738674.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B2738676.png)
